Benzamide, N,N'-thiobis-

Description

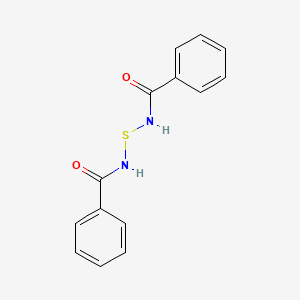

Benzamide, N,N'-thiobis- (CAS 135-57-9), also known as N,N′-(Dithiodi-2,1-phenylene)bis[benzamide] or Bis(2-benzamidophenyl) disulfide, is a disulfide-linked benzamide derivative. Its structure features two benzamide moieties connected via a disulfide (S-S) bridge between ortho-substituted phenyl rings .

Properties

CAS No. |

6857-06-3 |

|---|---|

Molecular Formula |

C14H12N2O2S |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

N-benzamidosulfanylbenzamide |

InChI |

InChI=1S/C14H12N2O2S/c17-13(11-7-3-1-4-8-11)15-19-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) |

InChI Key |

SPBPQOHBPHYTQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NSNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-thiobis- typically involves the reaction of benzamide with thiobis- reagents under specific conditions. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.

Industrial Production Methods: Industrial production of Benzamide, N,N’-thiobis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The sulfur atom in the thioether bridge exhibits nucleophilic character, enabling reactions with electrophilic agents.

Key Findings:

-

Alkylation Reactions : Reacts with alkyl halides (e.g., methyl iodide) in the presence of base to form sulfonium salts. For example, treatment with CH₃I yields N,N'-thiobis(benzamide) methylsulfonium iodide .

-

Arylation : Participates in Ullmann-type coupling with aryl halides under Cu catalysis to generate diaryl sulfides.

Table 1 : Nucleophilic substitution reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2'-Thiobis(benzamide) | CH₃I, K₂CO₃, DMF, 80°C | Methylsulfonium iodide derivative | ~65 | |

| 2,2'-Thiobis(benzamide) | 4-Bromotoluene, CuI, DMSO, 120°C | 4-Methylphenyl sulfide derivative | ~50 |

Oxidation Reactions

The thioether bridge is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Key Findings:

-

Controlled Oxidation : H₂O₂ in acetic acid selectively oxidizes the sulfur to a sulfoxide (2,2'-sulfinylbis(benzamide) ).

-

Strong Oxidation : HNO₃ or mCPBA converts the thioether to a sulfone (2,2'-sulfonylbis(benzamide) ).

Mechanistic Insight :

The oxidation proceeds via a radical intermediate, with the electron-withdrawing benzamide groups stabilizing the transition state .

Cross-Coupling Reactions

The sulfur bridge facilitates palladium-catalyzed cross-coupling, enabling C–S bond functionalization.

Key Findings:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl sulfides.

-

Buchwald–Hartwig Amination : Couples with amines (e.g., aniline) to yield arylaminosulfide derivatives.

Table 2 : Cross-coupling reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2'-Thiobis(benzamide) | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biphenyl sulfide derivative | ~72 | |

| 2,2'-Thiobis(benzamide) | Aniline, Pd₂(dba)₃, Xantphos, 120°C | N-Phenylaminosulfide derivative | ~60 |

Cycloaddition and Heterocycle Formation

Analogous to thioacetamide derivatives , the sulfur atom may participate in cycloaddition reactions.

Inferred Reactivity:

-

1,3-Dipolar Cycloaddition : Under thermal conditions, the thioether could act as a dipolarophile with azides or nitrones to form thiadiazole or isoxazolidine derivatives.

-

Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., maleimides) to form thioether adducts .

Acid/Base-Mediated Transformations

The amide groups undergo hydrolysis under extreme conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves amides to benzoic acid and ammonium salts.

-

Basic Hydrolysis : NaOH in ethanol yields sodium benzoate and ammonia.

Thermal Decomposition

At temperatures >300°C, the compound decomposes to release sulfur dioxide (SO₂) and benzonitrile, as observed in TGA studies .

Mechanistic Considerations

Scientific Research Applications

Chemistry: Benzamide, N,N’-thiobis- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, Benzamide, N,N’-thiobis- is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, Benzamide, N,N’-thiobis- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-thiobis- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s ability to bind to enzyme active sites and alter their function is a key aspect of its biological activity.

Comparison with Similar Compounds

Sulfur-Bridged Benzamide Derivatives

Compounds with sulfur linkages (e.g., thiobis, dithiobis, trithiobis) exhibit distinct properties based on sulfur chain length and substitution patterns:

Key Findings :

- Sulfur Chain Length : Longer sulfur chains (e.g., pentathiobis) enhance molecular flexibility but reduce thermal stability compared to disulfides .

- Substituents : Ortho-substituted benzamides (e.g., Benzamide, N,N'-thiobis-) exhibit stronger intermolecular interactions, improving efficacy in polymer stabilization .

Key Findings :

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for preparing N,N'-thiobis-benzamide derivatives, and how are purity and yield optimized?

Methodological Answer:

- Traditional Synthesis : Use pre-activation of carboxylic acids with hydrazine or hydroxylamine derivatives to form intermediates, followed by coupling reactions. For example, thioamide derivatives can be synthesized via Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to replace oxygen with sulfur in amide bonds .

- Purification : Flash chromatography (e.g., 20% EtOAc/hexane) and recrystallization improve purity. Yield optimization involves stoichiometric control (e.g., 1:1.2 molar ratio of precursor to sulfurizing agent) and inert atmosphere conditions .

- Characterization : Confirm structure via -NMR (e.g., δ 7.65 ppm for thioamide protons) and HRMS (e.g., m/z 448.2130 [M+H]) .

Q. How are N,N'-thiobis-benzamide derivatives characterized for structural and thermodynamic properties?

Methodological Answer:

Q. What safety protocols are critical when handling N,N'-thiobis-benzamide derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use OV/AG/P99 respirators for aerosolized particles .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent hydrolysis byproducts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of N,N'-thiobis-benzamide derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions (e.g., tyrosinase inhibition). Analyze binding free energy (ΔG) and hydrogen bonding with catalytic residues (e.g., His263, Cu ions) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Validate with experimental IC values (e.g., 2.5 μM for N-(benzoyloxy)benzamide vs. 44.6 μM for kojic acid) .

Q. How do researchers resolve contradictions between in vitro and in silico data for these compounds?

Methodological Answer:

- Cross-Validation : Compare IC (enzyme assays) with computed binding affinities. Discrepancies may arise from solvent effects or protein flexibility not modeled in simulations.

- Experimental Replicates : Perform dose-response curves in triplicate (e.g., 0.1–100 μM range) to confirm inhibitory potency .

- Meta-Analysis : Review thermodynamic parameters (e.g., logP, solubility) from NIST to explain bioavailability gaps .

Q. What strategies optimize N,N'-thiobis-benzamide derivatives for pharmacological applications?

Methodological Answer:

- SAR Studies : Modify substituents (e.g., electron-withdrawing groups on aryl rings) to enhance target binding. For example, 4-amino derivatives show improved glucokinase activation via hydrogen bonding with Arg63 .

- Metabolic Stability : Assess hepatic microsome clearance (e.g., human liver microsomes, 1 mg/mL incubation) to prioritize candidates with t > 60 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.